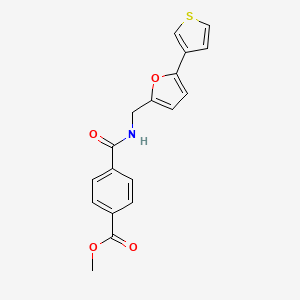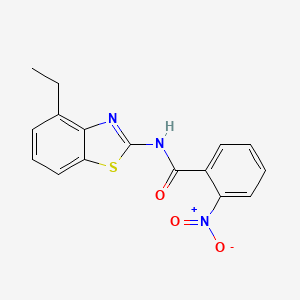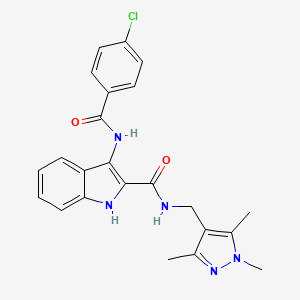
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. MDPV is a highly addictive drug and has been associated with severe health risks and fatalities. Despite its negative effects, MDPV has been the subject of extensive scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Studies on similar compounds, such as zipeprol and BMS-690514, focus on their metabolism in humans and animals. These studies are crucial for understanding how the body processes these compounds, including absorption, distribution, metabolism, and excretion, which can inform drug design and therapeutic applications (Constantin & Pognat, 1978); (Christopher et al., 2010).
Toxicology and Safety Profiling
- Research on the toxicology of similar compounds is vital for assessing their safety. This includes studying the toxic effects and potential therapeutic windows, which is essential for clinical applications and drug development. While specific studies on "1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone" were not found, research on compounds like hydroxyzine provides insights into the procedures and methodologies for such evaluations (Johnson, 1982).
Neuropharmacology
- Compounds with structures similar to "1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone" are often studied for their effects on the central nervous system (CNS), including their potential as anxiolytics or antidepressants. Studies on compounds like LQFM032 and 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine explore their pharmacological effects, which can provide a framework for understanding the potential CNS-related applications of the target compound (Brito et al., 2017); (Hieger et al., 2015).
Receptor Binding Studies
- The study of receptor binding and occupancy provides insights into the mechanisms of action of psychoactive compounds. For instance, investigations into the 5-HT1A receptor occupancy by novel antagonists help elucidate the potential therapeutic applications and effects of new compounds on mood and anxiety disorders (Rabiner et al., 2002).
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-18(23)8-7-17(20(14)25)19(24)13-21-9-11-22(12-10-21)15-3-5-16(26-2)6-4-15/h3-8,23,25H,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZWAKVNNYTCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)


![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

